molecular formula C8H6Cl2O B029711 3',4'-Dichloroacetophenone CAS No. 2642-63-9

3',4'-Dichloroacetophenone

Cat. No. B029711
CAS RN: 2642-63-9
M. Wt: 189.04 g/mol
InChI Key: WBPAOUHWPONFEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dichloroacetophenone derivatives, such as 2-Bromo-2′,4′-dichloroacetophenone, involves bromination, chlorination, and acylation steps starting from glacial acetic acid and m-dichlorobenzene, achieving a yield of 70%. The structural confirmation is obtained through 1H NMR, 13C NMR, and IR spectra analysis, demonstrating the method's efficacy in synthesizing dichloroacetophenone derivatives with specific substituents (Yang Feng-ke, 2004).

Molecular Structure Analysis

The molecular structure of dichloroacetophenone derivatives has been elucidated through various spectroscopic techniques, including NMR and IR spectroscopy. These analyses confirm the presence of dichloro and acetyl functional groups in the compound, providing insight into its chemical behavior and reactivity.

Chemical Reactions and Properties

Dichloroacetophenone participates in a range of chemical reactions, including acylation and halogenation, to yield various organic compounds. For example, the synthesis of 3-(Dichloroacetyl)chromone demonstrates its reactivity, where electron-rich amino-heterocycles react with dichloroacetophenone derivatives to produce fused pyridines with the CHCl2-substituent, highlighting the versatility of dichloroacetophenone in organic synthesis (V. Iaroshenko et al., 2011).

Scientific Research Applications

Synthesis and Chemical Properties

3',4'-Dichloroacetophenone has been utilized in various synthetic processes due to its chemical reactivity. It serves as an intermediate in the synthesis of more complex chemical compounds. For example, the synthesis of 2-Bromo-2′,4′-dichloroacetophenone from glacial acetic acid and m-dichlorobenzene highlights its application in producing brominated derivatives. This process, involving bromization, chlorination, and acylation, achieved a 70% yield, demonstrating the feasibility of synthesizing halogenated acetophenones (Yang Feng-ke, 2004).

Thermochemical Studies

Thermochemical investigations on dichloroacetophenone isomers, including 3',4'-dichloroacetophenone, provide insight into their energy content and stability. These studies, which include measurements of standard molar enthalpies of formation and combustion, are crucial for understanding the thermodynamics of chemical reactions involving these compounds. The detailed thermochemical analysis of 3',4'-dichloroacetophenone offers valuable data for researchers working on the development of new chemical syntheses and materials (M. R. D. Silva & L. Amaral, 2011).

Bioactivity and Medicinal Chemistry

Research into the bioactivity of dichloroacetophenone derivatives has led to the discovery of compounds with significant insecticidal activity. The synthesis and preliminary bioassays of ω-(1H-1,2,4-triazol-1-yl)-2,4-dichloroacetophenone oxime derivatives showcase the potential of these compounds in developing new insecticides. Such studies are essential for identifying new active agents that could be used in pest control (Yang Chun-long & D. South, 2003).

Green Chemistry Applications

The quest for environmentally friendly chemical processes has led to the exploration of 3',4'-dichloroacetophenone in green chemistry applications. The acylation of resorcinol with acetic acid in the presence of a non-polluting and reusable catalyst is a prime example. This process, which avoids the use of hazardous acylating agents, aligns with the principles of green chemistry by minimizing waste and utilizing benign reagents (G. Yadav & A. V. Joshi, 2002).

Corrosion Inhibition

Dichloroacetophenone derivatives have been studied for their potential as corrosion inhibitors, particularly for protecting mild steel in acidic environments. Theoretical and experimental investigations into the corrosion inhibitive performance of these compounds reveal their efficacy in mitigating corrosion through the adsorption on the metal surface. This research opens avenues for developing more effective corrosion inhibitors for industrial applications (Lei Guo et al., 2014).

Safety And Hazards

3’,4’-Dichloroacetophenone can cause severe skin burns and eye damage . It is harmful if swallowed . Protective measures such as wearing protective gloves, eye protection, and face protection are recommended when handling this compound .

Future Directions

3’,4’-Dichloroacetophenone has potential applications in different areas of life sciences. For instance, it has been used in the synthesis of substituted aryl aminothiazoles , which could be promising agrochemicals and useful scaffolds for drug research and development .

properties

IUPAC Name

1-(3,4-dichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6Cl2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPAOUHWPONFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062571
Record name Ethanone, 1-(3,4-dichlorophenyl)-
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Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3',4'-Dichloroacetophenone

CAS RN

2642-63-9
Record name 3′,4′-Dichloroacetophenone
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Record name Ethanone, 1-(3,4-dichlorophenyl)-
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Record name 3',4'-Dichloroacetophenone
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Record name Ethanone, 1-(3,4-dichlorophenyl)-
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Record name Ethanone, 1-(3,4-dichlorophenyl)-
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Record name 1-(3,4-dichlorophenyl)ethan-1-one
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